molecular formula C9H8N2S2 B2669691 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole CAS No. 147123-18-0

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole

Cat. No. B2669691
CAS RN: 147123-18-0
M. Wt: 208.3
InChI Key: BGRSUEVIZNLPGR-UHFFFAOYSA-N
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Description

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of thiadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer Applications

Research demonstrates that derivatives of 1,3,4-thiadiazole, including those related to 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole, exhibit promising anticancer activities. For example, novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents, showing significant in vitro activity against hepatocellular carcinoma cell lines, suggesting a potential pathway for developing new cancer therapies (Gomha et al., 2017).

Antimicrobial and Antifungal Applications

Compounds incorporating 1,3,4-thiadiazole structures have been synthesized and shown to possess antimicrobial and antifungal activities. This includes novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, which have been evaluated for their ability to inhibit the growth of various microorganisms, showcasing their potential as antimicrobial agents (Belavagi et al., 2015).

Antiviral Applications

Derivatives of 1,3,4-thiadiazole have been investigated for their antiviral properties. Specifically, L-methionine-coupled 1,3,4-thiadiazole derivatives have been synthesized and displayed activity against influenza A virus. This research highlights the potential of these compounds in designing novel inhibitors for viral infections, offering a new avenue for antiviral drug development (Tatar et al., 2021).

Material Science Applications

In material science, 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole derivatives have found applications in the development of sensitization-based solar cells. A novel redox couple based on an organo-sulfur compound demonstrated improved redox behavior and power conversion efficiency in dye and quantum-dot sensitized solar cells, indicating its utility in renewable energy technologies (Rahman et al., 2018).

properties

IUPAC Name

4-methyl-5-phenylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRSUEVIZNLPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole

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